molecular formula C20H40B2O4 B14905636 2,2'-(Octane-1,2-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

2,2'-(Octane-1,2-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

Cat. No.: B14905636
M. Wt: 366.2 g/mol
InChI Key: SFODYTWDSWMEMS-UHFFFAOYSA-N
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Description

2,2’-(Octane-1,2-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is an organic compound that belongs to the class of boronic esters. These compounds are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. The compound’s structure features two dioxaborolane groups attached to an octane backbone, making it a valuable reagent in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(Octane-1,2-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) typically involves the reaction of octane-1,2-diol with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a suitable catalyst. The reaction is usually carried out under inert conditions to prevent oxidation and hydrolysis of the boronic ester. Common solvents used in this reaction include tetrahydrofuran (THF) and dichloromethane (DCM), and the reaction temperature is maintained at room temperature to slightly elevated temperatures .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency in product quality. The purification process often involves recrystallization or column chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

2,2’-(Octane-1,2-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various boronic acids, esters, and carbon-carbon coupled products, which are valuable intermediates in organic synthesis .

Scientific Research Applications

2,2’-(Octane-1,2-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2,2’-(Octane-1,2-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) exerts its effects involves the formation of boron-carbon bonds through the Suzuki-Miyaura cross-coupling reaction. The palladium catalyst facilitates the transmetalation step, where the boronic ester transfers its organic group to the palladium complex, followed by reductive elimination to form the final product. The compound’s ability to form stable boron-carbon bonds makes it a valuable reagent in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2,2’-(Octane-1,2-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) apart from similar compounds is its unique octane backbone, which provides distinct steric and electronic properties. This makes it particularly effective in certain cross-coupling reactions where other boronic esters may not perform as well .

Properties

Molecular Formula

C20H40B2O4

Molecular Weight

366.2 g/mol

IUPAC Name

4,4,5,5-tetramethyl-2-[1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)octan-2-yl]-1,3,2-dioxaborolane

InChI

InChI=1S/C20H40B2O4/c1-10-11-12-13-14-16(22-25-19(6,7)20(8,9)26-22)15-21-23-17(2,3)18(4,5)24-21/h16H,10-15H2,1-9H3

InChI Key

SFODYTWDSWMEMS-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)CC(B2OC(C(O2)(C)C)(C)C)CCCCCC

Origin of Product

United States

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